Nampt-IN-7
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Overview
Description
Nampt-IN-7 is a small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase, an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-7 involves multiple steps, starting from commercially available precursors. The key steps include:
Condensation Reaction: The initial step involves the condensation of a substituted benzaldehyde with a suitable amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization with a diester in the presence of a base to form the core structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and reduction steps, and automated systems for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions: Nampt-IN-7 primarily undergoes:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups on this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Nampt-IN-7 has a wide range of applications in scientific research:
Mechanism of Action
Nampt-IN-7 exerts its effects by binding to the active site of nicotinamide phosphoribosyltransferase, thereby inhibiting its enzymatic activity. This inhibition leads to a decrease in nicotinamide adenine dinucleotide levels, which in turn affects various cellular processes such as energy metabolism, DNA repair, and cell survival. The molecular targets and pathways involved include the nicotinamide adenine dinucleotide salvage pathway and the regulation of sirtuin activity .
Comparison with Similar Compounds
FK866: Another potent inhibitor of nicotinamide phosphoribosyltransferase with similar mechanisms of action.
CHS828: Known for its anti-cancer properties and inhibition of nicotinamide phosphoribosyltransferase.
OT-82: A newer inhibitor with promising preclinical results in cancer models.
Uniqueness of Nampt-IN-7: this compound stands out due to its high selectivity and potency in inhibiting nicotinamide phosphoribosyltransferase. It also exhibits favorable pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methylcarbamoylamino]benzoate |
InChI |
InChI=1S/C20H21N5O3/c1-3-28-19(26)16-4-6-17(7-5-16)24-20(27)23-13-15-8-9-22-18(12-15)25-11-10-21-14(25)2/h4-12H,3,13H2,1-2H3,(H2,23,24,27) |
InChI Key |
REJWICBGFGQVML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3C=CN=C3C |
Origin of Product |
United States |
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